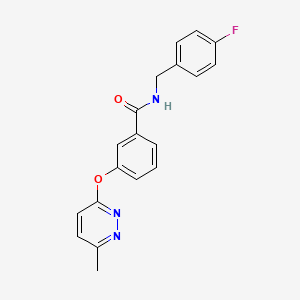
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridazine moieties in the structure suggests potential biological activity and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluorobenzyl group, and attachment of the pyridazine moiety. Common synthetic routes may include:
Formation of Benzamide Core: This can be achieved by reacting a suitable benzoic acid derivative with an amine under dehydrating conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of Pyridazine Moiety: The pyridazine ring can be introduced through a coupling reaction with a pyridazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity. Its structure-activity relationship (SAR) can be explored to optimize its efficacy and safety.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices. Its unique chemical properties can be leveraged to enhance the performance of these materials.
作用机制
The mechanism of action of N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular modeling, and other experimental techniques.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-fluorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide include other benzamides with fluorine and pyridazine moieties, such as:
- N-(4-fluorobenzyl)-3-(pyridazin-3-yl)benzamide
- N-(4-chlorobenzyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- N-(4-fluorobenzyl)-3-((5-methylpyridazin-3-yl)oxy)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-5-10-18(23-22-13)25-17-4-2-3-15(11-17)19(24)21-12-14-6-8-16(20)9-7-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNEBKQNRFSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














